REACTION_SMILES
|
[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH2:1]([BH-:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:13][CH2:14][CH2:15][CH3:16].[CH3:23][C:24]([CH:25]1[CH2:26][CH2:27][CH:28]2[CH:29]3[CH2:30][CH2:31][CH:32]4[CH2:33][C:34](=[O:44])[CH2:35][CH2:36][C:37]4([CH3:38])[CH:39]3[CH2:40][CH2:41][C:42]12[CH3:43])=[O:45].[CH:46]([Cl:47])([Cl:48])[Cl:49].[K+:17]>>[CH3:23][C:24]([CH:25]1[CH2:26][CH2:27][CH:28]2[CH:29]3[CH2:30][CH2:31][CH:32]4[CH2:33][CH:34]([OH:44])[CH2:35][CH2:36][C:37]4([CH3:38])[CH:39]3[CH2:40][CH2:41][C:42]12[CH3:43])=[O:45]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CCCCC[BH-](CCCCC)CCCCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC[BH-](CCCCC)CCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CCC2C3CCC4CC(=O)CCC4(C)C3CCC12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1CCC2C3CCC4CC(O)CCC4(C)C3CCC12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH2:1]([BH-:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:13][CH2:14][CH2:15][CH3:16].[CH3:23][C:24]([CH:25]1[CH2:26][CH2:27][CH:28]2[CH:29]3[CH2:30][CH2:31][CH:32]4[CH2:33][C:34](=[O:44])[CH2:35][CH2:36][C:37]4([CH3:38])[CH:39]3[CH2:40][CH2:41][C:42]12[CH3:43])=[O:45].[CH:46]([Cl:47])([Cl:48])[Cl:49].[K+:17]>>[CH3:23][C:24]([CH:25]1[CH2:26][CH2:27][CH:28]2[CH:29]3[CH2:30][CH2:31][CH:32]4[CH2:33][CH:34]([OH:44])[CH2:35][CH2:36][C:37]4([CH3:38])[CH:39]3[CH2:40][CH2:41][C:42]12[CH3:43])=[O:45]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CCCCC[BH-](CCCCC)CCCCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC[BH-](CCCCC)CCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CCC2C3CCC4CC(=O)CCC4(C)C3CCC12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1CCC2C3CCC4CC(O)CCC4(C)C3CCC12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH2:1]([BH-:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:13][CH2:14][CH2:15][CH3:16].[CH3:23][C:24]([CH:25]1[CH2:26][CH2:27][CH:28]2[CH:29]3[CH2:30][CH2:31][CH:32]4[CH2:33][C:34](=[O:44])[CH2:35][CH2:36][C:37]4([CH3:38])[CH:39]3[CH2:40][CH2:41][C:42]12[CH3:43])=[O:45].[CH:46]([Cl:47])([Cl:48])[Cl:49].[K+:17]>>[CH3:23][C:24]([CH:25]1[CH2:26][CH2:27][CH:28]2[CH:29]3[CH2:30][CH2:31][CH:32]4[CH2:33][CH:34]([OH:44])[CH2:35][CH2:36][C:37]4([CH3:38])[CH:39]3[CH2:40][CH2:41][C:42]12[CH3:43])=[O:45]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CCCCC[BH-](CCCCC)CCCCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC[BH-](CCCCC)CCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CCC2C3CCC4CC(=O)CCC4(C)C3CCC12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1CCC2C3CCC4CC(O)CCC4(C)C3CCC12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH2:1]([BH-:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:13][CH2:14][CH2:15][CH3:16].[CH3:23][C:24]([CH:25]1[CH2:26][CH2:27][CH:28]2[CH:29]3[CH2:30][CH2:31][CH:32]4[CH2:33][C:34](=[O:44])[CH2:35][CH2:36][C:37]4([CH3:38])[CH:39]3[CH2:40][CH2:41][C:42]12[CH3:43])=[O:45].[CH:46]([Cl:47])([Cl:48])[Cl:49].[K+:17]>>[CH3:23][C:24]([CH:25]1[CH2:26][CH2:27][CH:28]2[CH:29]3[CH2:30][CH2:31][CH:32]4[CH2:33][CH:34]([OH:44])[CH2:35][CH2:36][C:37]4([CH3:38])[CH:39]3[CH2:40][CH2:41][C:42]12[CH3:43])=[O:45]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CCCCC[BH-](CCCCC)CCCCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC[BH-](CCCCC)CCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CCC2C3CCC4CC(=O)CCC4(C)C3CCC12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1CCC2C3CCC4CC(O)CCC4(C)C3CCC12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |